molecular formula C18H22ClN3O B5314859 2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine

2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine

Cat. No. B5314859
M. Wt: 331.8 g/mol
InChI Key: PUNQZVWYRDDFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative and is commonly referred to as CPIM. CPIM has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of CPIM is not fully understood. However, it has been suggested that CPIM acts as a positive allosteric modulator of the GABA-A receptor. CPIM enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the suppression of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects
CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has been shown to increase the threshold for seizure activity and reduce the duration and frequency of seizures. CPIM has also been found to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

CPIM has several advantages for lab experiments. It exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. CPIM is also relatively easy to synthesize, and its synthesis can be scaled up for commercial purposes. However, CPIM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. CPIM also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

CPIM has several potential future directions for research. One direction is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Additionally, future research could focus on developing more potent and selective CPIM analogs with improved pharmacokinetic properties.

Synthesis Methods

CPIM has been synthesized using various methods, including a facile one-pot reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination. The most common method used for the synthesis of CPIM is the one-pot reaction. This method involves the reaction of 4-chlorophenyl isocyanate with 6-isopropyl-2-methyl-4-hydroxypyrimidine in the presence of morpholine and triethylamine. The reaction proceeds smoothly at room temperature, and the yield is high.

Scientific Research Applications

CPIM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(2-methyl-6-propan-2-ylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-12(2)16-10-18(21-13(3)20-16)22-8-9-23-17(11-22)14-4-6-15(19)7-5-14/h4-7,10,12,17H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNQZVWYRDDFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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